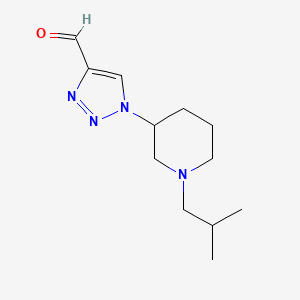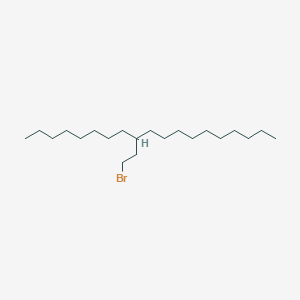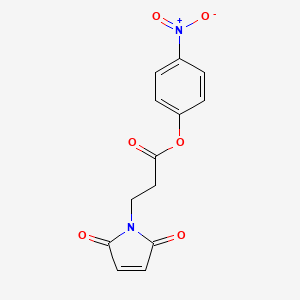
4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone is a chemical compound characterized by its unique structure, which includes a six-membered cyclohexanone ring substituted with tert-butyl and trifluoroacetyl groups. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone typically involves multiple steps, starting with the preparation of the cyclohexanone ring followed by the introduction of tert-butyl and trifluoroacetyl groups. Common synthetic routes include:
Cyclohexanone Formation: The initial step involves the formation of the cyclohexanone ring, which can be achieved through various organic synthesis methods.
Substitution Reactions: The tert-butyl group is introduced via a substitution reaction, often using tert-butyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoroacetyl groups are particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone can be compared with other similar compounds, such as:
4-Tert-butyl-2,6-dimethylphenylsulfur trifluoride: This compound has similar structural features but includes sulfur and fluorine atoms, leading to different reactivity and applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, this compound shares the tert-butyl groups but differs in its overall structure and function.
The uniqueness of this compound lies in its combination of tert-butyl and trifluoroacetyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16F6O3 |
|---|---|
Molecular Weight |
346.26 g/mol |
IUPAC Name |
4-tert-butyl-2,6-bis(2,2,2-trifluoroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H16F6O3/c1-12(2,3)6-4-7(10(22)13(15,16)17)9(21)8(5-6)11(23)14(18,19)20/h6-8H,4-5H2,1-3H3 |
InChI Key |
SXXAGMRKHAMBDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(C(=O)C(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B13353522.png)

![trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B13353532.png)


![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)

![(1R,2R)-2-{[(oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B13353573.png)



